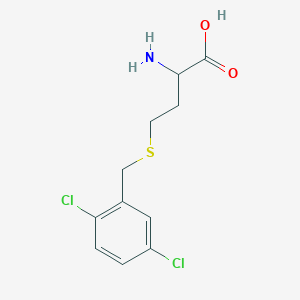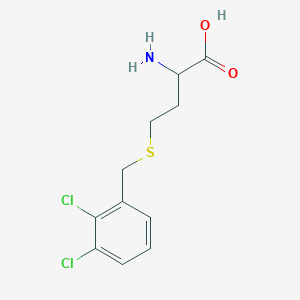
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is an organic compound characterized by the presence of a dichlorobenzylthio group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid typically involves the following steps:
Formation of 2,5-dichlorobenzyl chloride: This can be achieved by chloromethylation of p-dichlorobenzene followed by catalytic ammoxidation.
Thioether Formation: The 2,5-dichlorobenzyl chloride is then reacted with a thiol compound to form the 2,5-dichlorobenzylthio group.
Amination: The resulting compound is then subjected to amination to introduce the amino group.
Carboxylation: Finally, the compound undergoes carboxylation to form the butanoic acid backbone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium dichromate and sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, heat.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: N-bromosuccinimide (NBS), light or heat.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid involves its interaction with specific molecular targets. The dichlorobenzylthio group is known to exhibit antimicrobial properties by disrupting the cell membrane integrity of bacteria and viruses . The amino and carboxylic acid groups may also play a role in binding to specific enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is unique due to the presence of both the dichlorobenzylthio group and the butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H13Cl2NO2S |
|---|---|
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
2-amino-4-[(2,5-dichlorophenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-8-1-2-9(13)7(5-8)6-17-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2,(H,15,16) |
InChI-Schlüssel |
TYFOZYAERVGDAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CSCCC(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10843295.png)




